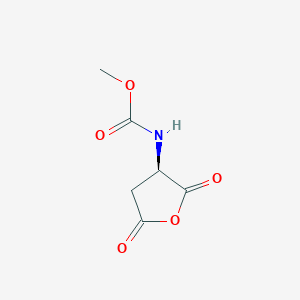
(R)-N-(methoxycarbonyl)aspartic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-carbomethoxyaminosuccinic anhydride is a chemical compound that belongs to the class of organic acid anhydrides It is characterized by the presence of an anhydride functional group, which is formed by the removal of a molecule of water from two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-carbomethoxyaminosuccinic anhydride typically involves the dehydration of the corresponding carboxylic acid. One common method is the use of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-carbomethoxyaminosuccinic anhydride can be scaled up using similar dehydration techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-2-carbomethoxyaminosuccinic anhydride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form the corresponding carboxylic acids.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids.
Alcohols: Used in esterification reactions to form esters.
Major Products Formed
Amides: Formed from reactions with amines.
Carboxylic acids: Formed from hydrolysis reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
®-2-carbomethoxyaminosuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-carbomethoxyaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The anhydride functional group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Acetic anhydride: A simpler anhydride with similar reactivity but different applications.
Maleic anhydride: Another anhydride with distinct chemical properties and uses.
Uniqueness
®-2-carbomethoxyaminosuccinic anhydride is unique due to its specific structure and the presence of the carbomethoxyamino group.
Properties
Molecular Formula |
C6H7NO5 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10)/t3-/m1/s1 |
InChI Key |
JPEHNUYVLFKKGY-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1CC(=O)OC1=O |
Canonical SMILES |
COC(=O)NC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















